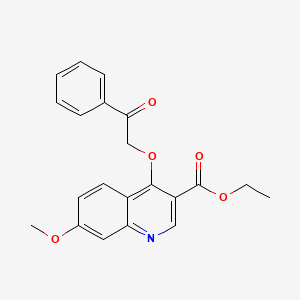![molecular formula C19H17N5S B13376318 N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B13376318.png)
N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and it is substituted with various functional groups, including a methylsulfanyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a halogenated intermediate with a methylthiol reagent, often in the presence of a base like sodium hydride or potassium carbonate.
N-Arylation: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 3-methylphenylamine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, palladium on carbon with hydrogen.
Catalysts: Palladium catalysts for cross-coupling reactions.
Bases: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its biological activity can be studied in various cell lines to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its derivatives might be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine would depend on its specific biological target. Generally, compounds with a pyrazolo[3,4-d]pyrimidine core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the methylsulfanyl and phenyl groups may enhance its binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-N-[3-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine
- This compound
- This compound
Uniqueness
The unique combination of functional groups in this compound, such as the methylsulfanyl and phenyl groups, may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved properties for specific applications.
Properties
Molecular Formula |
C19H17N5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5S/c1-13-7-6-8-14(11-13)22-17-16-18(21-12-20-17)24(23-19(16)25-2)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,21,22) |
InChI Key |
BGKZOVRVVSLNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(N=C3SC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376236.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13376241.png)
![6-(3-bromobenzyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376257.png)

![Methyl 4-[2-(4-methyl-1-piperazinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B13376272.png)
![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
![Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate](/img/structure/B13376286.png)
![12-(3-chlorophenyl)-2-oxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13376293.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13376302.png)
![1H-benzimidazol-2-yl 2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl sulfide](/img/structure/B13376308.png)

![2-bromo-N-{4-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B13376338.png)
![13-methyl-4-(3-propan-2-yloxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B13376343.png)
